N-cyclobutyl-4-(methylsulfanyl)aniline

Description

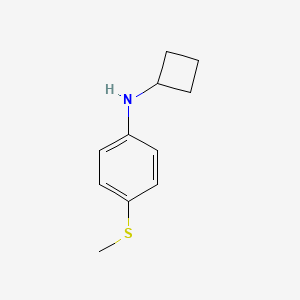

N-Cyclobutyl-4-(methylsulfanyl)aniline (CAS No. 1247900-88-4) is a substituted aniline derivative with the molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol . Its structure features a cyclobutyl group attached to the nitrogen atom of the aniline ring and a methylsulfanyl (thioether) group at the para position (Figure 1). The cyclobutyl substituent introduces steric bulk, while the methylsulfanyl group contributes electron-donating effects due to the sulfur atom’s lone pairs.

Figure 1: Structure of this compound.

The compound’s storage conditions and hazard data remain unspecified in the provided evidence, highlighting a gap in publicly accessible information.

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N-cyclobutyl-4-methylsulfanylaniline |

InChI |

InChI=1S/C11H15NS/c1-13-11-7-5-10(6-8-11)12-9-3-2-4-9/h5-9,12H,2-4H2,1H3 |

InChI Key |

OEUWAFPCPKILGH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-(methylsulfanyl)aniline typically involves the following steps:

Formation of the cyclobutylamine: Cyclobutylamine can be synthesized through the reduction of cyclobutanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

N-alkylation: The cyclobutylamine is then reacted with 4-(methylsulfanyl)aniline in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).

Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: H₂O₂, m-CPBA

Reduction: Pd/C, H₂

Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitroanilines, sulfonylanilines, halogenated anilines

Scientific Research Applications

N-cyclobutyl-4-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to N-cyclobutyl-4-(methylsulfanyl)aniline, enabling comparative analysis of their properties and applications:

N-Methyl-4-(methylsulfonyl)aniline (CAS No. 119871-25-9)

- Molecular Formula: C₈H₁₁NO₂S

- Molecular Weight : 185.24 g/mol .

- Key Differences :

- Functional Group : The sulfonyl (-SO₂-) group replaces the thioether (-S-) in the target compound, making it more polar and electron-withdrawing. This increases acidity of the aniline NH group and alters solubility in polar solvents.

- Substituent Size : The methyl group on nitrogen is smaller than the cyclobutyl group, reducing steric hindrance.

2-Aminoanilinium 4-Methylbenzenesulfonate

- Molecular Formula : C₆H₉N₂⁺·C₇H₇O₃S⁻

- Molecular Weight : 292.34 g/mol (calculated).

- Key Differences: Ionic Nature: This compound exists as a molecular salt, unlike the neutral N-cyclobutyl derivative. The sulfonate (-SO₃⁻) group enhances water solubility and enables strong hydrogen bonding, as evidenced by its crystal structure . Substituents: The anilinium ion has an additional amino group (-NH₃⁺), which increases polarity and reactivity in acid-base reactions.

N,N'-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-2-yl-4-ylidene]bis[4-(methylsulfanyl)aniline] (Compound 29)

- Molecular Formula : C₁₉H₁₁F₁₂N₂O₂S₂

- Molecular Weight : 527.06 g/mol .

- Key Differences :

- Structure : Contains two 4-(methylsulfanyl)aniline moieties linked to a fluorinated pentenylidene backbone. The trifluoromethyl groups introduce strong electron-withdrawing effects, contrasting with the electron-donating cyclobutyl group in the target compound.

- Applications : Fluorinated anilines are valuable in agrochemicals and materials science due to enhanced stability and lipophilicity .

Table 1: Comparative Data for this compound and Analogues

Biological Activity

N-cyclobutyl-4-(methylsulfanyl)aniline is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound exhibits various biological activities that are primarily attributed to its structural features. The presence of the cyclobutyl group and the methylsulfanyl moiety suggests potential interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that this compound may influence cellular processes, including cell proliferation and signaling pathways.

Potential Biological Activities

- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell growth by modulating kinase activities, critical in cancer biology.

- Antimicrobial Activity : There is evidence suggesting that compounds with similar structures possess antimicrobial properties, potentially making this compound a candidate for further investigation in this area.

- Neurotransmitter Modulation : Initial studies propose that this compound may interact with neurotransmitter receptors, influencing neurochemical pathways.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Binding Affinity : The compound may act as a ligand for specific receptors or enzymes, leading to modulation of their activity.

- Cell Signaling Pathways : By interacting with cellular signaling pathways, it can affect various biological processes, including apoptosis and cell cycle regulation.

- Enzyme Interaction : The methylsulfanyl group may enhance binding to specific enzymes involved in metabolic pathways, thereby influencing physiological responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation; potential modulation of kinase activity | |

| Antimicrobial | Exhibits activity against various microbial strains | |

| Neurotransmitter Modulation | Possible interaction with neurotransmitter receptors affecting signaling |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of structurally similar compounds highlighted the potential of this compound to inhibit tumor growth in vitro. The study utilized various cancer cell lines to assess cytotoxicity and found promising results indicating that the compound could disrupt critical signaling pathways involved in tumor progression.

Case Study 2: Antimicrobial Efficacy

Research on related aniline derivatives has shown significant antimicrobial activity. In vitro assays demonstrated that this compound could inhibit the growth of specific bacterial strains, suggesting its potential as a lead compound in drug development for infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.